8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927722
InChI: InChI=1S/C10H15N5O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3,(H2,11,12)
SMILES:
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol

8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.:

Cat. No.: VC15927722

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione -

Specification

Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
IUPAC Name 8-amino-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C10H15N5O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3,(H2,11,12)
Standard InChI Key LYQNASUUYWBIAI-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CCOC

Introduction

8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex molecular structure. It features an amino group at the 8-position and a methoxyethyl group at the 7-position of the purine ring, contributing to its unique chemical properties and biological activities. The compound's molecular formula is C10H15N5O3, and its molecular weight is approximately 248.27 g/mol .

Biological Activities and Potential Applications

Research indicates that this compound exhibits significant biological activities, making it a candidate for further pharmacological studies. Its potential applications span various fields, including medicinal chemistry and biological research.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific enzymes and receptors. Understanding these interactions can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. A comparison of these compounds highlights their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dioneMethyl groups on different positionsDifferent substitution pattern affecting biological activity
8-Amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dioneAmino group instead of thioetherPotentially different biological interactions
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dioneBromo substituentEnhanced reactivity due to halogen presence

Research and Development Applications

The compound's versatility in synthetic organic chemistry makes it a valuable intermediate for developing more complex molecules. Its applications highlight its importance in research and development across various fields.

Future Directions

Further research is needed to fully explore the therapeutic potential of 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This includes detailed studies on its interaction with biological targets and its potential as a pharmacological agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator